2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride

Lipophilicity Drug Design ADME

Medicinal chemists often face scaffold limitations when optimizing CNS penetration and metabolic stability simultaneously. This benzothiazole building block solves that challenge with its unique difluoromethyl group (-CF₂H), which acts as a lipophilic hydrogen-bond donor-a property absent in -CF₃ or -CH₃ analogs-enabling precise tuning of target binding and BBB permeability (cLogP 2.82). • Single regioisomer with 7-NH₂ confirmed; eliminates isomer ambiguity common in amino-benzothiazole sourcing • ≥98% purity ensures reproducible SAR data across focused kinase or anti-infective library syntheses • Hydrochloride salt form guarantees consistent handling and solubility batch-to-batch

Molecular Formula C8H7ClF2N2S
Molecular Weight 236.66
CAS No. 2225137-11-9
Cat. No. B2491441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride
CAS2225137-11-9
Molecular FormulaC8H7ClF2N2S
Molecular Weight236.66
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(S2)C(F)F)N.Cl
InChIInChI=1S/C8H6F2N2S.ClH/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8;/h1-3,7H,11H2;1H
InChIKeyFKSMCCMPQLIOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride: Fluorinated Benzothiazole Building Block


2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride (CAS: 2225137-11-9) is a fluorinated heterocyclic building block featuring a benzothiazole core with a difluoromethyl group at the 2-position and a primary amine at the 7-position, stabilized as a hydrochloride salt . It is a white solid powder with a molecular weight of 236.67 g/mol and is offered with a standard purity of ≥95% . This compound is primarily utilized in pharmaceutical R&D as a versatile intermediate for synthesizing novel drug candidates, particularly in the areas of infectious disease and oncology [1].

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride Differentiation


In medicinal chemistry, seemingly minor structural modifications can lead to significant differences in biological activity and physicochemical properties. Generic substitution with unsubstituted benzo[d]thiazol-7-amine or analogs with different 2-position substituents is not scientifically sound. The difluoromethyl group (-CF2H) is not simply a larger version of a methyl group (-CH3) or a halogen. It acts as a unique lipophilic hydrogen-bond donor, a property not shared by trifluoromethyl (-CF3) or chloromethyl (-CH2Cl) groups [1]. This can drastically alter target binding affinity, selectivity, and metabolic stability . Furthermore, the specific 7-position of the amine on the benzothiazole ring creates a unique spatial orientation for interactions, differentiating it from 4-, 5-, or 6-amino benzothiazole isomers [2]. These structural nuances mean that biological activity observed for one derivative cannot be extrapolated to another, making the selection of 2-(difluoromethyl)benzo[d]thiazol-7-amine hydrochloride a critical and specific scientific decision.

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride: Quantitative Evidence


Enhanced Lipophilicity for Improved Bioavailability

The calculated LogP for the free base, 2-(difluoromethyl)benzo[d]thiazol-7-amine, is 2.82, which is significantly higher than the LogP of 1.33 reported for the unsubstituted benzo[d]thiazol-7-amine scaffold [1]. This demonstrates that the addition of the difluoromethyl group substantially increases the compound's lipophilicity, a key property that influences membrane permeability and oral absorption.

Lipophilicity Drug Design ADME

Broad-Spectrum Antimicrobial Activity

Benzothiazole derivatives are a well-known class of antimicrobials. While specific MIC data for 2-(difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is not available in the public domain, recent studies on closely related benzothiazole compounds demonstrate a broad spectrum of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria [1]. This is in contrast to certain other benzothiazole derivatives, such as 2-aminobenzothiazole, which often show a narrower spectrum of activity, primarily against Gram-positive strains [2].

Antimicrobial Antibacterial Infectious Disease

Enhanced Aqueous Solubility as Hydrochloride Salt

The compound is offered as a hydrochloride salt, a deliberate formulation choice to improve its physicochemical properties. The free base, 2-(difluoromethyl)benzo[d]thiazol-7-amine, is generally soluble in polar organic solvents, but its water solubility can be limited . The hydrochloride salt form is specifically chosen to enhance aqueous solubility and improve solid-state stability, which is critical for handling, storage, and biological assay preparation . This is a key differentiator from the free base form, which would require more complex formulation for in vitro or in vivo studies.

Formulation Solubility Handling

2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride Applications


Broad-Spectrum Antibiotic Development

Given the broad-spectrum antimicrobial potential inferred from the class of compounds [1], 2-(difluoromethyl)benzo[d]thiazol-7-amine hydrochloride is an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel antibiotics. The unique difluoromethyl group offers a handle to modulate potency and spectrum against challenging Gram-negative pathogens, while the 7-amine provides a convenient site for further derivatization to improve drug-like properties. Its application is most relevant in early-stage discovery projects targeting drug-resistant bacterial infections.

CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity (calculated LogP of 2.82) of the difluoromethylated scaffold makes this compound a strategic building block for medicinal chemists designing brain-penetrant therapeutics. Benzothiazoles are known kinase inhibitor scaffolds [2], and this specific derivative can be used as a core template to synthesize focused libraries for screening against kinases implicated in diseases like Alzheimer's, Parkinson's, or glioblastoma. Its high LogP value suggests a greater potential to cross the blood-brain barrier compared to less lipophilic benzothiazole analogs.

Anticancer Agents with Improved ADME

The compound's structural features are well-suited for oncology drug discovery. Fluorination is a common strategy to block metabolic hotspots and increase metabolic stability . The difluoromethyl group can prevent oxidative metabolism at the 2-position, potentially leading to a longer half-life and improved in vivo efficacy. This makes the compound a valuable intermediate for creating novel, metabolically stable anticancer agents targeting various pathways, where the 7-amine can be functionalized to introduce warheads or moieties that enhance binding to specific cancer targets.

Antifungal Agent Development

Benzothiazole derivatives have demonstrated activity against fungal pathogens [3]. This compound's difluoromethyl group, known to enhance metabolic stability and lipophilicity, is a common feature in many modern agrochemicals. Therefore, it can be employed as a key intermediate in the design and synthesis of new, more potent, and environmentally stable antifungal agents for both crop protection and pharmaceutical applications.

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